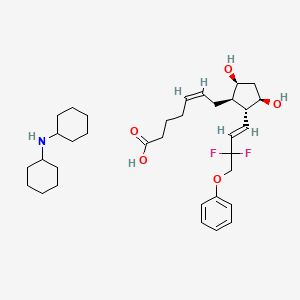

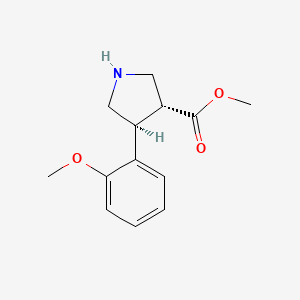

Tafluprost acid Dicyclohexylamine salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

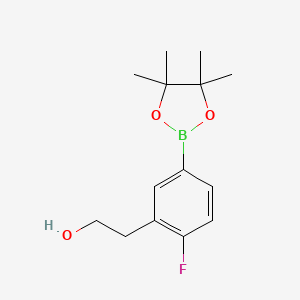

Tafluprost acid Dicyclohexylamine salt is a derivative of Tafluprost, a prostaglandin analogue used primarily in the treatment of open-angle glaucoma and ocular hypertension. Tafluprost acid is the active metabolite of Tafluprost, and its Dicyclohexylamine salt form is often used to enhance its stability and solubility for various applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

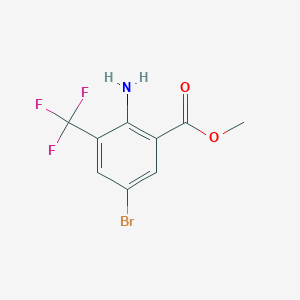

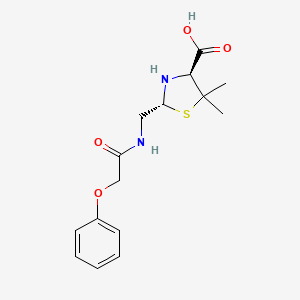

The process includes oxidation, condensation, fluorination, deprotection, reduction, recondensation, esterification, and refining . One method involves the use of DIBAL-H reduction, Wittig reaction, and esterification reaction, achieving a high purity product .

Industrial Production Methods

Industrial production of Tafluprost acid Dicyclohexylamine salt typically involves large-scale preparation techniques. These methods often use reverse-phase and normal-phase preparation column purification technology, along with molecular group evacuation technology to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions

Tafluprost acid Dicyclohexylamine salt undergoes various chemical reactions, including:

Oxidation: Conversion of alcohol groups to ketones or aldehydes.

Reduction: Conversion of ketones or aldehydes back to alcohols.

Substitution: Replacement of functional groups with others, such as fluorination.

Common Reagents and Conditions

Common reagents used in these reactions include anhydrous potassium carbonate, acetic acid, and ethyl acetate. Reaction conditions often involve controlled temperatures and pH adjustments to optimize yields .

Major Products Formed

The major products formed from these reactions include Tafluprost acid and its various ester and amide derivatives, which are used for different therapeutic applications .

Aplicaciones Científicas De Investigación

Tafluprost acid Dicyclohexylamine salt has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the synthesis of other prostaglandin analogues.

Biology: Studied for its effects on cellular pathways and receptor binding.

Industry: Utilized in the development of ophthalmic solutions and other pharmaceutical formulations.

Mecanismo De Acción

Tafluprost acid acts as a selective agonist at the prostaglandin F receptor, which increases the outflow of aqueous fluid from the eyes, thereby lowering intraocular pressure. This mechanism is crucial for its effectiveness in treating glaucoma and ocular hypertension . The compound also affects retinal circulation and smooth muscle relaxation in the ciliary artery .

Comparación Con Compuestos Similares

Similar Compounds

- Latanoprost

- Travoprost

- Bimatoprost

Comparison

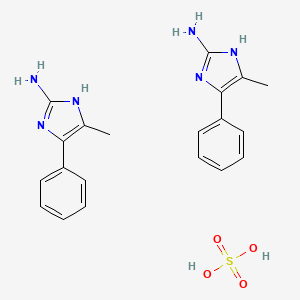

Tafluprost acid Dicyclohexylamine salt is unique due to its high affinity for the prostaglandin F receptor, approximately 12 times higher than that of the carboxylic acid of latanoprost . This higher affinity results in more effective intraocular pressure reduction with potentially fewer side effects .

Conclusion

This compound is a significant compound in the field of ophthalmology, offering effective treatment for glaucoma and ocular hypertension. Its unique chemical properties and high receptor affinity make it a valuable tool in both research and clinical applications.

Propiedades

Fórmula molecular |

C34H51F2NO5 |

|---|---|

Peso molecular |

591.8 g/mol |

Nombre IUPAC |

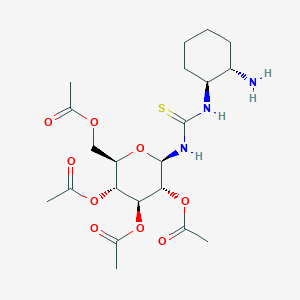

N-cyclohexylcyclohexanamine;(Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C22H28F2O5.C12H23N/c23-22(24,15-29-16-8-4-3-5-9-16)13-12-18-17(19(25)14-20(18)26)10-6-1-2-7-11-21(27)28;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-6,8-9,12-13,17-20,25-26H,2,7,10-11,14-15H2,(H,27,28);11-13H,1-10H2/b6-1-,13-12+;/t17-,18-,19+,20-;/m1./s1 |

Clave InChI |

LYIHMKILHAQPLZ-BEGSZMDESA-N |

SMILES isomérico |

C1CCC(CC1)NC2CCCCC2.C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/C(COC2=CC=CC=C2)(F)F)C/C=C\CCCC(=O)O)O |

SMILES canónico |

C1CCC(CC1)NC2CCCCC2.C1C(C(C(C1O)C=CC(COC2=CC=CC=C2)(F)F)CC=CCCCC(=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12963743.png)